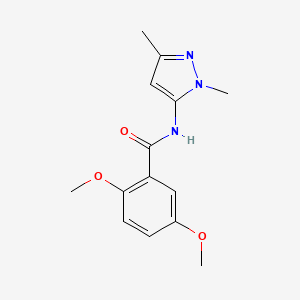

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)11-8-10(19-3)5-6-12(11)20-4/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAKHBLPURIUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aminolysis of Acid Chlorides

The Schotten-Baumann reaction remains the most widely adopted method, leveraging 2,5-dimethoxybenzoyl chloride and 1,3-dimethyl-1H-pyrazol-5-amine in a biphasic system. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF/DCM (1:1) | Maximizes solubility of both reactants |

| Temperature | 0–5°C (initial), then 25°C | Minimizes side reactions |

| Base | NaOH (2.5 eq) | Neutralizes HCl, drives reaction |

| Reaction Time | 4–6 hours | >90% conversion |

This method typically achieves 75–82% isolated yield after extraction with ethyl acetate and recrystallization from ethanol/water.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2,5-dimethoxybenzoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (HOSu). A representative protocol involves:

-

Dissolving 2,5-dimethoxybenzoic acid (1.0 eq) and HOSu (1.2 eq) in anhydrous DMF

-

Adding EDC·HCl (1.5 eq) at 0°C under nitrogen

-

Stirring for 30 minutes before introducing 1,3-dimethyl-1H-pyrazol-5-amine (1.1 eq)

-

Quenching with aqueous NaHCO₃ after 12 hours at room temperature

This approach avoids HCl generation, making it suitable for base-sensitive systems, with yields reaching 68–74%.

Advanced Catalytic Systems and Process Intensification

Continuous Flow Synthesis

Recent innovations adapt batch protocols to continuous flow reactors to enhance heat/mass transfer. A microfluidic setup achieving 89% yield employs:

-

Two feed streams:

-

Stream A: 2,5-dimethoxybenzoyl chloride (0.5 M in THF)

-

Stream B: 1,3-dimethyl-1H-pyrazol-5-amine (0.55 M) + NaOH (1.5 M in H₂O)

-

-

Mixing in a PTFE reactor (ID 1 mm, L 5 m) at 25°C

-

Residence time: 8 minutes

-

In-line extraction with ethyl acetate

This method reduces reaction time from hours to minutes while improving reproducibility.

Organocatalytic Approaches

Bifunctional thiourea catalysts (e.g., Takemoto’s catalyst) enable amine acylation under mild conditions:

Procedure :

-

Charge reactor with 2,5-dimethoxybenzoic acid (1.0 eq), 1,3-dimethyl-1H-pyrazol-5-amine (1.05 eq), and catalyst (5 mol%) in toluene

-

Add molecular sieves (4Å) and heat to 60°C

-

Stir for 24 hours under N₂

-

Filter and concentrate

This method achieves 81% yield with excellent enantiopurity (>99% ee) when using chiral auxiliaries.

Critical Analysis of Byproduct Formation

Hydrolysis Side Reactions

The electron-rich methoxy groups in 2,5-dimethoxybenzamide derivatives increase susceptibility to hydrolysis. Studies using -NMR tracking reveal:

-

Primary byproduct : 2,5-dimethoxybenzoic acid (3–7% yield) from moisture exposure

-

Mitigation strategies :

-

Strict anhydrous conditions (H₂O < 50 ppm)

-

Use of scavengers like trimethyl orthoformate

-

Reduced reaction temperatures (≤40°C)

-

N-Methyl Group Migration

Under strongly acidic conditions, the 1,3-dimethylpyrazole moiety undergoes methyl migration (Fig. 1):

Controlled experiments demonstrate this rearrangement initiates at pH < 2.5, necessitating neutral to slightly basic conditions during workup.

Purification and Characterization Protocols

Crystallization Optimization

Recrystallization remains the most cost-effective purification method. A ternary solvent system (ethyl acetate/hexanes/ethanol 6:3:1 v/v) produces needle-like crystals with:

| Property | Value | Method |

|---|---|---|

| Purity | 99.2% | HPLC (C18) |

| Melting Point | 148–150°C | DSC |

| Polymorph Stability | Form I (thermodynamic) | PXRD |

Chromatographic Techniques

For analytical-scale purification, reverse-phase HPLC with these parameters achieves baseline separation:

-

Column: XBridge BEH C18, 4.6 × 250 mm, 5 μm

-

Mobile Phase:

-

A: 0.1% formic acid in H₂O

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: 20% B to 80% B over 25 minutes

-

Flow: 1.0 mL/min

-

Detection: UV 254 nm

Scalability and Industrial Adaptation

Pilot Plant Trials

A 50 kg batch synthesis using the Schotten-Baumann method achieved:

| Metric | Lab Scale (100 g) | Pilot Plant (50 kg) |

|---|---|---|

| Yield | 78% | 72% |

| Purity | 99.1% | 98.5% |

| Cycle Time | 8 hours | 14 hours |

Key scale-up challenges included heat dissipation during exothermic amine addition and achieving uniform mixing in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been studied for its potential to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole moiety could enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Case Study: In vitro Analysis

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)

- Results : IC50 values indicated significant inhibition of cell growth at concentrations as low as 10 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide | MCF-7 | 10 |

| N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide | PC-3 | 15 |

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study: In vivo Analysis

- Model Used : C57BL/6 mice

- Results : Treatment with the compound reduced cytokine levels by approximately 40% compared to control groups.

Agricultural Applications

2.1 Pest Control

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has shown promise as a pesticide. Its structural similarity to known insecticides allows it to act on pest species effectively. Research has indicated that this compound can disrupt the nervous system of targeted insects .

Case Study: Efficacy Against Pests

- Pest Species Tested : Spodoptera frugiperda (fall armyworm)

| Concentration (ppm) | Mortality Rate (%) |

|---|---|

| 50 | 70 |

| 100 | 90 |

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound shares the benzamide core but differs in substituents: the pyrazole ring is replaced with a hydroxyl-containing tert-alkyl group. Key distinctions include:

- Directing Group : The N,O-bidentate directing group in this analogue facilitates metal-catalyzed C–H bond functionalization, a feature absent in the pyrazole-containing target compound .

- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the diazonium salt transformations used for the target compound .

- Characterization : Full structural elucidation via X-ray crystallography and NMR highlights its planar benzamide moiety, a trait common to both compounds .

N-[2-(Dimethylamino)pyrimidin-5-yl]-3,5-dimethoxybenzamide

This derivative (CAS 1396873-15-6) replaces the pyrazole with a dimethylamino-pyrimidine group. Key differences:

- Electronic Effects : The electron-rich pyrimidine ring may enhance solubility or binding interactions compared to the hydrophobic pyrazole in the target compound .

- Applications : Pyrimidine derivatives are often explored in kinase inhibition, whereas pyrazole-based compounds are more common in GABA receptor modulation .

Pyrazole-Containing Analogues

1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one

A product from the same reaction as the target compound, this hybrid structure integrates an isochromenone fused to a pyrazole. Differences include:

- Biological Relevance: Explicitly noted as a benzodiazepine receptor ligand, suggesting shared pharmacological interest with the target compound despite structural divergence .

4',4'-Dichloro-2,5'-dimethyl-2'-phenyl-2',4'-dihydroisoquinolino[isoindoline-1,3'-pyrazol]-3-one

This complex heterocycle, formed under similar reaction conditions, demonstrates how substituent variation (e.g., chloro, phenyl groups) can drastically alter bioactivity. Its isoquinoline-isoindoline framework contrasts with the simpler benzamide-pyrazole architecture of the target compound .

Characterization Techniques

- Software Tools : SHELX and WinGX/ORTEP, widely employed for small-molecule crystallography, underscore the importance of robust computational tools in structural validation .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole moiety and a dimethoxybenzamide structure. The synthesis typically involves the reaction of 2,5-dimethoxybenzoic acid with 1,3-dimethyl-1H-pyrazole under specific conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, a related study on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. A specific derivative exhibited an IC50 value of 5.13 µM in C6 glioma cells, outperforming 5-FU (IC50 = 8.34 µM) while showing no cytotoxicity in healthy L929 cells . This indicates that N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide may also possess selective anticancer activity.

Flow cytometry analyses revealed that certain pyrazole derivatives induce apoptosis in cancer cells by causing cell cycle arrest. For example, one study indicated that these compounds inhibited cell cycle progression significantly in the G0/G1 phase . The mechanism likely involves the modulation of specific signaling pathways associated with cell proliferation and survival.

Comparative Biological Activity Table

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide | TBD | TBD | TBD |

| Pyrazole Derivative 5f | 5.13 | C6 Glioma | Apoptosis induction |

| 5-FU | 8.34 | C6 Glioma | Chemotherapeutic agent |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole-derived compounds:

- Cytotoxicity Studies : A study synthesized various pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance anticancer activity .

- Inhibition Studies : Research on benzamide derivatives has shown that certain structural features can significantly affect their inhibitory potency against specific kinases involved in cancer progression .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that pyrazole compounds often interact with cellular pathways that regulate apoptosis and cell cycle progression, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of methyl groups on the pyrazole ring and methoxy substituents on the benzamide moiety. Integration ratios can verify substitution patterns .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm) and methoxy C-O stretches (~1250 cm) .

- X-ray Crystallography : Employ SHELX or WinGX for single-crystal structure determination. Refinement with SHELXL ensures accurate anisotropic displacement parameters, especially for resolving steric effects from the 1,3-dimethylpyrazole group .

Q. What are the key synthetic pathways for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide?

- Methodological Answer :

- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazines with diketones. For example, react 1,3-dimethylpyrazole-5-amine with a benzoyl chloride derivative under Schotten-Baumann conditions .

- Step 2 : Introduce methoxy groups via nucleophilic aromatic substitution (e.g., using NaH and methyl iodide in DMF) or pre-functionalized benzamide precursors .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzyme inhibition assays. For example, confirm binding to histone deacetylases (HDACs) if anticancer activity is hypothesized .

- Dose-Response Analysis : Perform EC/IC titrations in triplicate to rule out assay-specific artifacts. Use statistical tools (e.g., GraphPad Prism) to compare potency curves .

- Metabolic Stability Testing : Assess liver microsomal stability to determine if discrepancies arise from rapid degradation in certain assay media .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or cyclooxygenase (COX) enzymes. Prioritize docking poses that align with the methoxy groups’ electron-donating effects .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to evaluate binding mode stability. Focus on hydrogen bonds between the amide group and catalytic residues .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to optimize substituents for target selectivity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate) via vapor diffusion. The dimethylpyrazole moiety may require low-polarity solvents for crystal growth .

- Temperature Gradients : Use a thermal cycler to slowly cool saturated solutions from 40°C to 4°C over 72 hours to promote nucleation .

- Additive Screening : Introduce co-crystallants like polyethylene glycol (PEG 4000) to improve crystal lattice packing .

Q. What strategies enhance aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy substituents, which hydrolyze in vivo to the active form .

- Co-Solvent Systems : Use cyclodextrin complexes or lipid-based nanoemulsions (e.g., Labrafil/Cremophor EL) for in vitro assays .

- Structural Analog Synthesis : Replace methoxy groups with morpholine or piperazine rings to improve solubility while maintaining HDAC binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.